molecular formula C12H23NO2 B8544971 Tert-butyl 3-(1-aminocyclopentyl)propanoate

Tert-butyl 3-(1-aminocyclopentyl)propanoate

Cat. No. B8544971
M. Wt: 213.32 g/mol
InChI Key: FNGFWMLJALMWEE-UHFFFAOYSA-N
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Patent
US08030489B2

Procedure details

To a mixture of tert-butyl 3-(1-{[(benzyloxy)carbonyl]amino}cyclopentyl)propanoate (0.58 g), dioxane (17 ml), and palladium-carbon (0.12 g) was added 1 M hydrochloric acid (1.7 ml) under ice-cooling, followed by stirring at room temperature for 1 hour under a hydrogen atmosphere. The insolubles in the reaction mixture were separated by filtration through Celite and the filtrate was concentrated under reduced pressure. The residue was washed with diethyl ether to obtain tert-butyl 3-(1-aminocyclopentyl)propanoate (0.11 g).
Name
tert-butyl 3-(1-{[(benzyloxy)carbonyl]amino}cyclopentyl)propanoate
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
0.12 g
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:11][C:12]1([CH2:17][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16][CH2:15][CH2:14][CH2:13]1)=O)C1C=CC=CC=1.Cl>[C].[Pd].O1CCOCC1>[NH2:11][C:12]1([CH2:17][CH2:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16][CH2:15][CH2:14][CH2:13]1 |f:2.3|

Inputs

Step One
Name
tert-butyl 3-(1-{[(benzyloxy)carbonyl]amino}cyclopentyl)propanoate
Quantity
0.58 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCCC1)CCC(=O)OC(C)(C)C
Name
palladium-carbon
Quantity
0.12 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
17 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The insolubles in the reaction mixture were separated by filtration through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1(CCCC1)CCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.11 g
YIELD: CALCULATEDPERCENTYIELD 30.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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